Estetrol

Content Navigation

Estetrol (E4) solves stability, safety, and eco-toxicity challenges of oral estrogens. Its 70-80% oral bioavailability & 20-28 h half-life eliminate complex E2 micronization. NEST profile minimizes breast mitogenicity & VTE vs EE. Favorable non-ecotoxic profile simplifies waste management. Reliable supply, high purity for pharma manufacturing.

CAS Number

Product Name

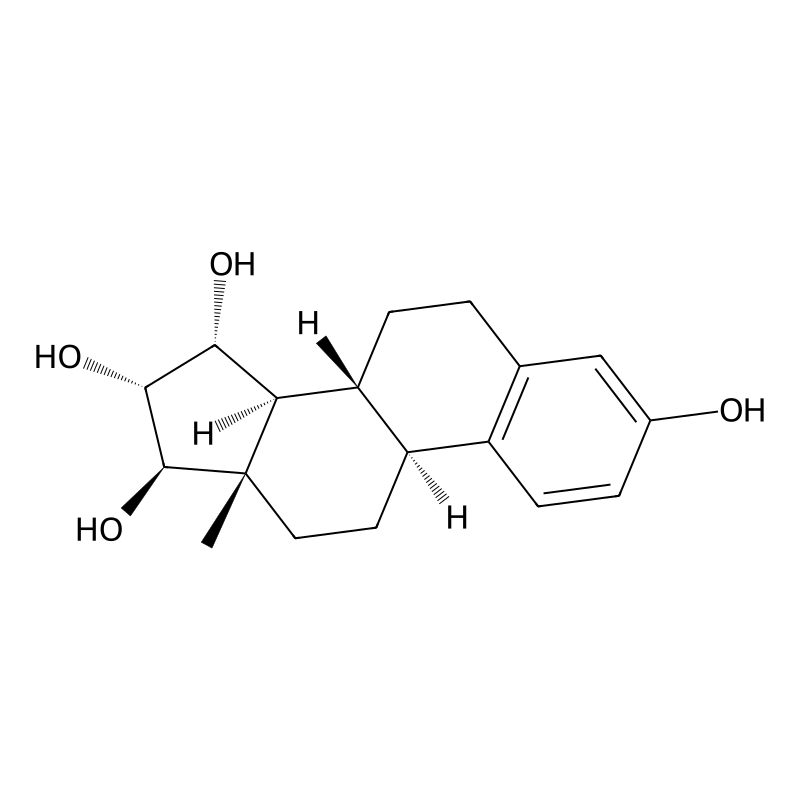

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Estetrol (E4) is a natural fetal estrogenic steroid characterized by the presence of four hydroxyl groups, which fundamentally differentiate its pharmacokinetic and pharmacodynamic profile from traditional biogenic and synthetic estrogens [1]. Functioning as a Native Estrogen with Selective Tissue activity (NEST), E4 acts as an agonist in bone, vaginal, and uterine tissues while exhibiting antagonistic or weak agonistic behavior in breast tissue[2]. For pharmaceutical procurement and formulation selection, E4 is prioritized due to its 70-80% oral bioavailability, exceptionally long elimination half-life, and neutral impact on hepatic proteins and hemostatic factors[1]. These attributes make it a highly differentiated active pharmaceutical ingredient (API) for next-generation hormone therapies, offering a quantitatively safer and more stable processability profile compared to rapidly metabolized natural estrogens or highly procoagulant synthetic analogs[2].

Research Fit

Substituting Estetrol (E4) with the natural estrogen Estradiol (E2) or the synthetic analog Ethinylestradiol (EE) critically compromises formulation stability, safety, and environmental compliance. When E2 is used as an oral substitute, it undergoes massive hepatic first-pass metabolism, converting 95% of the dose into estrone (E1) and requiring complex micronization or transdermal delivery systems to maintain therapeutic efficacy [1]. Conversely, substituting E4 with EE introduces severe hepatic protein induction, triggering massive spikes in sex hormone-binding globulin (SHBG) and procoagulant factors that significantly elevate venous thromboembolism (VTE) risks [2]. Furthermore, EE exhibits potent aquatic ecotoxicity, complicating active pharmaceutical ingredient (API) manufacturing waste management and downstream ESG compliance, whereas E4 demonstrates a highly favorable, non-disruptive environmental profile [3].

Substitution Risk

References

- [1] Coelingh Bennink HJ, et al. "The rediscovery of estetrol and its implications for estrogen treatment." Menopause (2025).

- [2] Mawet M, et al. "Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of estetrol in combined oral contraceptives." The European Journal of Contraception & Reproductive Health Care (2015).

- [3] Baekelandt S, et al. "Estetrol has a lower impact than 17α-ethinylestradiol on the reproductive capacity of zebrafish (Danio rerio)." Aquatic Toxicology (2023).

Oral Bioavailability & Metabolic Stability

The structural presence of four hydroxyl groups in Estetrol (E4) grants it exceptional metabolic stability compared to Estradiol (E2). While oral administration of E2 results in 95% conversion to estrone (E1) and a short half-life, E4 achieves 70-80% oral bioavailability without being metabolized into E1 or E2 [1]. Clinical pharmacokinetic evaluations demonstrate that E4 maintains an elimination half-life of 20–28 hours, compared to merely 1–2 hours for unformulated E2 and 10-20 minutes for Estriol (E3) [2].

| Evidence Dimension | Elimination half-life and metabolic conversion |

| Target Compound Data | E4: 20–28 hours half-life; 0% conversion to E1/E2. |

| Comparator Or Baseline | E2: 1–2 hours half-life; 95% conversion to E1. |

| Quantified Difference | >10-fold increase in half-life and complete elimination of E1 conversion. |

| Conditions | Human oral administration pharmacokinetic profiling. |

Enables reliable, once-daily oral dosing formulations without the need for the complex micronization, esterification, or transdermal delivery systems required for E2.

Hepatic Safety & SHBG Impact

A critical differentiator for Estetrol (E4) in pharmaceutical procurement is its neutral impact on hepatic function compared to Ethinylestradiol (EE). In controlled clinical trials evaluating combined oral contraceptives, formulations containing EE and drospirenone (DRSP) increased Sex Hormone-Binding Globulin (SHBG) levels by over 300% from baseline [1]. In contrast, E4/DRSP combinations exerted a minimal, clinically insignificant effect on SHBG, corticosteroid-binding globulin (CBG), and ceruloplasmin [1].

| Evidence Dimension | Elevation of Sex Hormone-Binding Globulin (SHBG) |

| Target Compound Data | E4/DRSP: Minimal/insignificant change in SHBG from baseline. |

| Comparator Or Baseline | EE/DRSP: >300% increase in SHBG from baseline. |

| Quantified Difference | Near-zero vs. >300% elevation in hepatic carrier proteins. |

| Conditions | 3-cycle controlled clinical study in healthy women (E4/DRSP vs. EE/DRSP). |

Prevents formulation-induced prothrombotic states, drastically reducing venous thromboembolism (VTE) risks and improving the safety profile of the final drug product.

Environmental Ecotoxicity & API Waste

Ethinylestradiol (EE) is notorious for its severe ecological impact, causing endocrine disruption in aquatic environments at concentrations as low as 1 ng/L. In standardized OECD Test Guideline 229 assays using zebrafish, EE strongly inhibited fecundity and induced vitellogenin production [1]. Conversely, Estetrol (E4) demonstrated no significant impact on fecundity and required exponentially higher concentrations to trigger any measurable aquatic reproductive effects, presenting a highly favorable environmental profile [1].

| Evidence Dimension | Aquatic endocrine disruption (fecundity inhibition) |

| Target Compound Data | E4: No significant impact on fecundity at environmentally relevant concentrations. |

| Comparator Or Baseline | EE: Strong inhibition of fecundity and vitellogenin induction at 1 ng/L. |

| Quantified Difference | Complete absence of fecundity inhibition for E4 vs. severe disruption for EE at identical baseline thresholds. |

| Conditions | Zebrafish short-term reproduction assay (OECD Test Guideline 229). |

Significantly lowers environmental risk and wastewater treatment burden during API manufacturing, aligning with stringent pharmaceutical ESG mandates.

Tissue-Selective Activity (NEST Profile)

Estetrol (E4) differentiates itself from Estradiol (E2) through its distinct Native Estrogen with Selective Tissue activity (NEST) profile. While E2 exhibits high mitogenic activity across all estrogen-sensitive tissues, E4 acts as an antagonist or weak agonist in breast tissue. In vitro models using isolated human breast epithelial cells and in vivo mouse mammary gland models demonstrated that E4 stimulates breast tissue proliferation with a 100-fold weaker efficacy compared to E2 [1].

| Evidence Dimension | Breast tissue proliferation efficacy |

| Target Compound Data | E4: 100-fold weaker stimulation of breast proliferation. |

| Comparator Or Baseline | E2: High mitogenic baseline activity. |

| Quantified Difference | 100x reduction in breast tissue proliferation efficacy. |

| Conditions | In vitro human breast epithelial cells and in vivo mouse mammary gland models. |

Allows formulators to develop hormone therapies that deliver estrogenic benefits to bone and vaginal tissues while minimizing oncogenic risks in breast tissue.

Next-Generation Combined Oral Contraceptives

Directly leveraging its 20–28 hour half-life and neutral hepatic profile, E4 is a highly suitable API for oral contraceptives requiring high efficacy without the severe VTE risks and SHBG spikes associated with Ethinylestradiol (EE) [1].

Menopausal Hormone Therapy (MHT)

Utilizing its NEST profile, E4 is highly advantageous for formulations targeting vulvovaginal atrophy and vasomotor symptoms, as it provides necessary estrogenic agonism in bone and uterine tissues while exhibiting 100-fold weaker mitogenic activity in breast tissue compared to Estradiol (E2) [2].

ESG-Compliant Pharmaceutical Manufacturing

Because E4 lacks the severe aquatic ecotoxicity of EE—showing no impact on zebrafish fecundity at environmentally relevant concentrations—it is an advantageous estrogenic compound for manufacturers aiming to reduce wastewater treatment burdens and meet stringent environmental compliance standards [3].

Application Fit Matrix

References

- [1] Mawet M, et al. "Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of estetrol in combined oral contraceptives." The European Journal of Contraception & Reproductive Health Care (2015).

- [2] Grandi G, et al. "Estetrol (E4): the new estrogenic component of combined oral contraceptives." Expert Review of Clinical Pharmacology (2020).

- [3] Baekelandt S, et al. "Estetrol has a lower impact than 17α-ethinylestradiol on the reproductive capacity of zebrafish (Danio rerio)." Aquatic Toxicology (2023).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Estrogens are generally excreted as sulfated and glucuronidated derivatives. Approximately 69% of a dose of estetrol is excreted in the urine, and about 22% is excreted in the feces as unchanged drug.

Limited distribution of estetrol into red blood cells has been demonstrated.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Abot A, Fontaine C, Buscato M, Solinhac R, Flouriot G, Fabre A, Drougard A, Rajan S, Laine M, Milon A, Muller I, Henrion D, Adlanmerini M, Valéra MC, Gompel A, Gerard C, Péqueux C, Mestdagt M, Raymond-Letron I, Knauf C, Ferriere F, Valet P, Gourdy P, Katzenellenbogen BS, Katzenellenbogen JA, Lenfant F, Greene GL, Foidart JM, Arnal JF. The uterine and vascular actions of estetrol delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation. EMBO Mol Med. 2014 Sep 11;6(10):1328-46. doi: 10.15252/emmm.201404112. PubMed PMID: 25214462; PubMed Central PMCID: PMC4287935.

3: Pluchino N, Santoro AN, Casarosa E, Giannini A, Genazzani A, Russo M, Russo N, Petignat P, Genazzani AR. Effect of estetrol administration on brain and serum allopregnanolone in intact and ovariectomized rats. J Steroid Biochem Mol Biol. 2014 Sep;143:285-90. doi: 10.1016/j.jsbmb.2014.04.011. PubMed PMID: 24787659.

4: Mawet M, Maillard C, Klipping C, Zimmerman Y, Foidart JM, Coelingh Bennink HJ. Unique effects on hepatic function, lipid metabolism, bone and growth endocrine parameters of estetrol in combined oral contraceptives. Eur J Contracept Reprod Health Care. 2015;20(6):463-75. doi: 10.3109/13625187.2015.1068934. PubMed PMID: 26212489; PubMed Central PMCID: PMC4699469.

5: Gérard C, Mestdagt M, Tskitishvili E, Communal L, Gompel A, Silva E, Arnal JF, Lenfant F, Noel A, Foidart JM, Péqueux C. Combined estrogenic and anti-estrogenic properties of estetrol on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms. Oncotarget. 2015 Jul 10;6(19):17621-36. PubMed PMID: 26056044; PubMed Central PMCID: PMC4627333.

6: Pluchino N, Drakopoulos P, Casarosa E, Freschi L, Petignat P, Yaron M, Genazzani AR. Effect of estetrol on Beta-Endorphin level in female rats. Steroids. 2015 Mar;95:104-10. doi: 10.1016/j.steroids.2015.01.003. PubMed PMID: 25595451.

7: Gérard C, Blacher S, Communal L, Courtin A, Tskitishvili E, Mestdagt M, Munaut C, Noel A, Gompel A, Péqueux C, Foidart JM. Estetrol is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation. J Endocrinol. 2015 Jan;224(1):85-95. doi: 10.1530/JOE-14-0549. PubMed PMID: 25359896.

8: Tskitishvili E, Nisolle M, Munaut C, Pequeux C, Gerard C, Noel A, Foidart JM. Estetrol attenuates neonatal hypoxic-ischemic brain injury. Exp Neurol. 2014 Nov;261:298-307. doi: 10.1016/j.expneurol.2014.07.015. PubMed PMID: 25079370.

9: Singer CF, Bennink HJ, Natter C, Steurer S, Rudas M, Moinfar F, Appels N, Visser M, Kubista E. Antiestrogenic effects of the fetal estrogen estetrol in women with estrogen-receptor positive early breast cancer. Carcinogenesis. 2014 Nov;35(11):2447-51. doi: 10.1093/carcin/bgu144. PubMed PMID: 24997853.

10: Krøll J. Estetrol, molecular chaperones, and the epigenetics of longevity and cancer resistance. Rejuvenation Res. 2014 Apr;17(2):157-8. doi: 10.1089/rej.2013.1483. Review. PubMed PMID: 23992378.

11: Visser M, Holinka CF, Coelingh Bennink HJ. First human exposure to exogenous single-dose oral estetrol in early postmenopausal women. Climacteric. 2008;11 Suppl 1:31-40. doi: 10.1080/13697130802056511. PubMed PMID: 18464021.

12: Hilgers RH, Oparil S, Wouters W, Coelingh Bennink HJ. Vasorelaxing effects of estetrol in rat arteries. J Endocrinol. 2012 Oct;215(1):97-106. doi: 10.1530/JOE-12-0009. PubMed PMID: 22798015.

13: Holinka CF, Brincat M, Coelingh Bennink HJ. Preventive effect of oral estetrol in a menopausal hot flush model. Climacteric. 2008;11 Suppl 1:15-21. doi: 10.1080/13697130701822807. PubMed PMID: 18464017.

14: Coelingh Bennink HJ, Holinka CF, Diczfalusy E. Estetrol review: profile and potential clinical applications. Climacteric. 2008;11 Suppl 1:47-58. doi: 10.1080/13697130802073425. Review. PubMed PMID: 18464023.

15: Holinka CF, Diczfalusy E, Coelingh Bennink HJ. Estetrol: a unique steroid in human pregnancy. J Steroid Biochem Mol Biol. 2008 May;110(1-2):138-43. doi: 10.1016/j.jsbmb.2008.03.027. Review. PubMed PMID: 18462934.

16: Coelingh Bennink HJ, Skouby S, Bouchard P, Holinka CF. Ovulation inhibition by estetrol in an in vivo model. Contraception. 2008 Mar;77(3):186-90. doi: 10.1016/j.contraception.2007.11.014. PubMed PMID: 18279689.

17: Coelingh Bennink HJ, Verhoeven C, Zimmerman Y, Visser M, Foidart JM, Gemzell-Danielsson K. Clinical effects of the fetal estrogen estetrol in a multiple-rising-dose study in postmenopausal women. Maturitas. 2016 Sep;91:93-100. doi: 10.1016/j.maturitas.2016.06.017. PubMed PMID: 27451327.

18: Shimizu Y. [Estrogen: estrone (E1), estradiol (E2), estriol (E3) and estetrol (E4)]. Nihon Rinsho. 2010 Jul;68 Suppl 7:448-61. Japanese. PubMed PMID: 20960812.

19: Warmerdam EG, Visser M, Coelingh Bennink HJ, Groen M. A new route of synthesis of estetrol. Climacteric. 2008;11 Suppl 1:59-63. doi: 10.1080/13697130802054078. Review. PubMed PMID: 18464024.

20: Hammond GL, Hogeveen KN, Visser M, Coelingh Bennink HJ. Estetrol does not bind sex hormone binding globulin or increase its production by human HepG2 cells. Climacteric. 2008;11 Suppl 1:41-6. doi: 10.1080/13697130701851814. PubMed PMID: 18464022.

Explore Compound Types